2,2'-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]imino}diethanol
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Overview
Description
2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydroxyethylamino side chain, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL involves several steps:
Hydrolysis of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylates: This step involves the conversion of ethyl 5-amino-1H-pyrazole-4-carboxylates to the corresponding carboxylic acids.
Cyclization: The carboxylic acids are then cyclized to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with Substituted Anilines: The oxazinones are treated with substituted anilines to yield the final pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it to its reduced forms, often using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on various biological pathways.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). It inhibits CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
1-(3,4-Dimethylphenyl)-1,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one: Another derivative with potential therapeutic applications.
Compared to these compounds, 2-{1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YLAMINO}ETHAN-1-OL stands out due to its unique hydroxyethylamino side chain, which may contribute to its distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C17H21N5O2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H21N5O2/c1-12-3-4-14(9-13(12)2)22-17-15(10-20-22)16(18-11-19-17)21(5-7-23)6-8-24/h3-4,9-11,23-24H,5-8H2,1-2H3 |
InChI Key |
KNVNABXIAQXNSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N(CCO)CCO)C |
Origin of Product |
United States |
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